![molecular formula C18H22N2O3S2 B2815229 5-ethyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955693-74-0](/img/structure/B2815229.png)
5-ethyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of sulfonamide derivatives, including those related to "5-ethyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide," has been explored for various pharmacological properties. For instance, research into aromatic sulfonamides and their derivatives has revealed their potential in vasodilatory activity, highlighting their significance in cardiovascular research (Morikawa, Sone, & Asano, 1989). These compounds have been synthesized from 5-isoquinolinesulfonic acid and shown to possess notable vasodilatory action, evaluated in vivo by increases in arterial blood flow.
Biological Activity and Potential Therapeutic Applications
- Studies on tetrahydroisoquinoline derivatives have revealed their role in inhibiting phenylethanolamine N-methyltransferase (PNMT) and their potential in epinephrine biosynthesis inhibition, suggesting their utility in addressing conditions related to epinephrine overproduction (Blank, Krog, Weiner, & Pendleton, 1980). This aspect of research underscores the relevance of these compounds in neurological and cardiovascular diseases.
- Additionally, the use of sulfonamide derivatives in drug metabolism studies, specifically as inhibitors of carbonic anhydrase, further emphasizes their potential in therapeutic applications. Such compounds have been assessed for their role in cerebrovasodilation and as ocular hypotensive agents, offering insights into their use in treating conditions like glaucoma and epilepsy (Prugh et al., 1991).
Research and Development Challenges
- The development of these compounds involves overcoming challenges related to their synthesis, including achieving high yields and desired selectivity. Research has been directed towards improving the synthetic routes for tetrahydroisoquinolines, demonstrating the complexity of developing these molecules for potential drug discovery (Shinohara, Toda, & Sano, 1997).
Mechanism of Action
Target of Action
The primary targets of the compound “5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it’s difficult to discuss how these factors might influence this compound .
properties
IUPAC Name |
5-ethyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-16-7-8-18(24-16)25(22,23)19-15-6-5-13-9-10-20(17(21)4-2)12-14(13)11-15/h5-8,11,19H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASTIVKNYLQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide |
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